

A Comparative Guide to PF-4800567 and PF-670462 in Circadian Studies

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Compound of Interest		
Compound Name:	PF-4800567 hydrochloride	
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In the field of circadian biology, small molecule inhibitors are invaluable tools for dissecting the intricate molecular clockwork that governs daily physiological and behavioral rhythms. Among these, inhibitors of Casein Kinase 1 (CK1) isoforms delta (CK1 δ) and epsilon (CK1 ϵ) have proven particularly insightful, as these kinases are core components of the mammalian circadian pacemaker.[1][2][3][4] This guide provides a detailed comparison of two widely used CK1 inhibitors, **PF-4800567 hydrochloride** and PF-670462, for researchers, scientists, and drug development professionals.

Both PF-4800567 and PF-670462 were developed by Pfizer and target the CK1 δ / ϵ isoforms, which play a crucial role in the phosphorylation of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY).[1][5] This phosphorylation is a key step that regulates their stability, nuclear translocation, and repressive activity on the CLOCK/BMAL1 transcriptional activators. [1][6] However, their distinct selectivity profiles lead to significantly different effects on the circadian clock, making them suitable for different experimental questions.[7]

Mechanism of Action and Target Selectivity

The primary distinction between these two compounds lies in their selectivity for CK1 ϵ versus CK1 δ .[7]

• **PF-4800567 hydrochloride** is a potent and highly selective inhibitor of CK1ε.[1][8][9][10] It exhibits over 20-fold selectivity for CK1ε compared to CK1δ.[5][8][10][11] This selectivity makes it an excellent chemical probe for isolating the specific functions of CK1ε from those of the closely related CK1δ.[1][9]



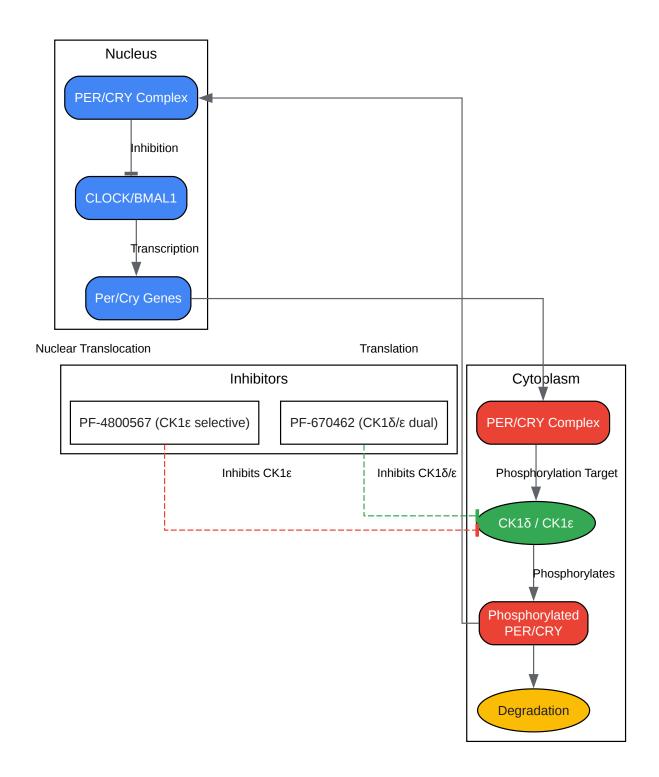




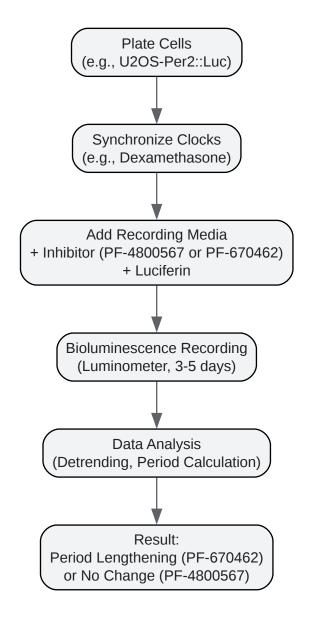
PF-670462 is a potent, dual inhibitor of both CK1ε and CK1δ, with a slight preference for CK1δ.[5][12] While initially reported as highly selective for CK1δ/ε, subsequent broader kinase screening revealed it can inhibit other kinases, such as p38 and EGFR, at higher concentrations.[13]

Both compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinases.[4] [9]









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